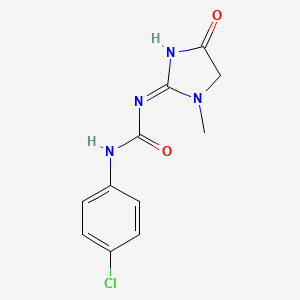
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of a chlorophenyl group and an imidazolidinone moiety suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative. The reaction conditions often include:
- Solvent: Common solvents like dichloromethane or toluene.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone moiety.
Reduction: Reduction reactions may target the chlorophenyl group or the urea linkage.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dechlorinated product.
科学的研究の応用
Chemistry
In chemistry, (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial or antifungal properties due to the presence of the chlorophenyl group. It could be used in the development of new pharmaceuticals or agrochemicals.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The imidazolidinone moiety is often found in bioactive molecules.
Industry
Industrially, this compound could be used in the formulation of specialty chemicals, coatings, or polymers.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chlorophenyl group could facilitate binding to hydrophobic pockets, while the urea linkage might form hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
(3Z)-1-(4-bromophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Similar structure with a bromine atom instead of chlorine.
(3Z)-1-(4-fluorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Contains a fluorine atom in place of chlorine.
(3Z)-1-(4-methylphenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: Has a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can influence its reactivity and biological activity, making it distinct from its analogs. Chlorine atoms can enhance lipophilicity and metabolic stability, which might be advantageous in certain applications.
特性
分子式 |
C11H11ClN4O2 |
|---|---|
分子量 |
266.68 g/mol |
IUPAC名 |
(3Z)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) |
InChIキー |
RLMQUNASFASQQF-UHFFFAOYSA-N |
異性体SMILES |
CN\1CC(=O)N/C1=N/C(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CN1CC(=O)NC1=NC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


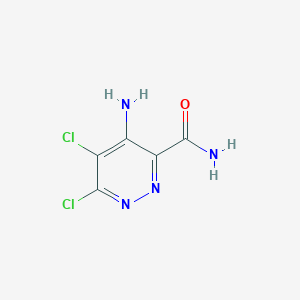
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)
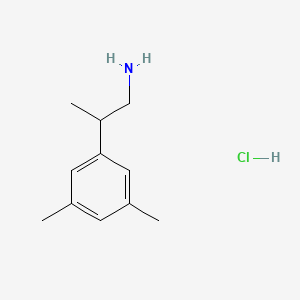
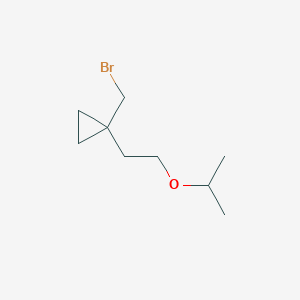
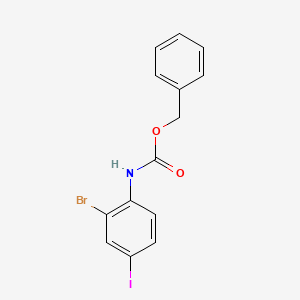
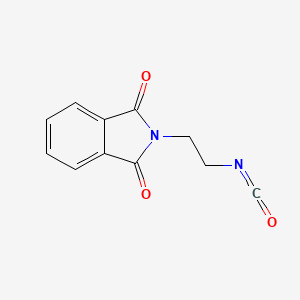

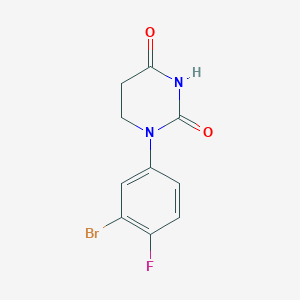
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
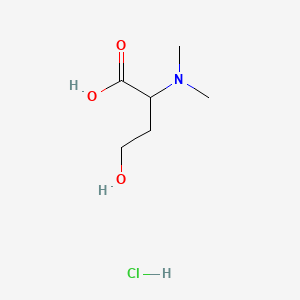
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
